molecular formula C15H19BrClNO4 B13703647 3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid

3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid

Cat. No.: B13703647
M. Wt: 392.67 g/mol
InChI Key: TYPRYOUVEWNNNP-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid is a synthetic organic compound that has garnered interest in various fields of scientific research. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a butyric acid backbone, and a phenyl ring substituted with bromine and chlorine atoms. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the butyric acid backbone: The protected amino compound is then subjected to a series of reactions to introduce the butyric acid moiety. This may involve alkylation, oxidation, and hydrolysis steps.

    Introduction of the phenyl ring: The phenyl ring with bromine and chlorine substituents is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acid derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The phenyl ring with bromine and chlorine substituents can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Boc-amino)-4-(2-bromo-4-fluorophenyl)butyric Acid
  • 3-(Boc-amino)-4-(2-chloro-4-methylphenyl)butyric Acid
  • 3-(Boc-amino)-4-(2-iodo-4-chlorophenyl)butyric Acid

Uniqueness

3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid is unique due to its specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C15H19BrClNO4

Molecular Weight

392.67 g/mol

IUPAC Name

4-(2-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19BrClNO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(17)7-12(9)16/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

TYPRYOUVEWNNNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Br)CC(=O)O

Origin of Product

United States

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